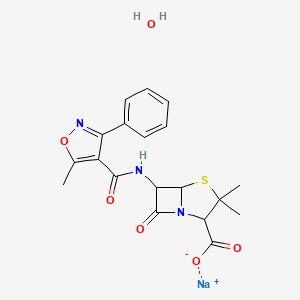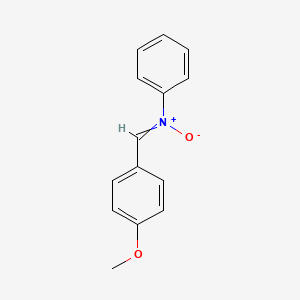
3-(8-Bromooctyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8-Bromooctyl)thiophene is an organic compound with the molecular formula C12H19BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(8-Bromooctyl)thiophene can be synthesized through a nucleophilic aliphatic substitution reaction. The process involves the reaction of this compound with an appropriate nucleophile, such as sodium azide, to form 3-(8′-Azidooctyl)thiophene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, ensuring high yield and purity through optimized reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(8-Bromooctyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as azides or amines.
Oxidation and Reduction Reactions: Thiophene derivatives can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in an appropriate solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
3-(8′-Azidooctyl)thiophene: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3-(8-Bromooctyl)thiophene has diverse applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Incorporated into hybrid materials for enhanced electronic properties.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 3-(8-Bromooctyl)thiophene in organic electronics involves its ability to form π-conjugated systems, facilitating charge transport. The bromine atom allows for further functionalization, enabling the tuning of electronic properties .
Vergleich Mit ähnlichen Verbindungen
3-(8′-Azidooctyl)thiophene: Similar structure but with an azide group instead of bromine.
Thiophene Derivatives: Various thiophene-based compounds with different substituents, such as alkyl or aryl groups.
Uniqueness: 3-(8-Bromooctyl)thiophene is unique due to its specific bromooctyl substitution, which provides distinct reactivity and functionalization potential compared to other thiophene derivatives .
Eigenschaften
Molekularformel |
C12H19BrS |
|---|---|
Molekulargewicht |
275.25 g/mol |
IUPAC-Name |
3-(8-bromooctyl)thiophene |
InChI |
InChI=1S/C12H19BrS/c13-9-6-4-2-1-3-5-7-12-8-10-14-11-12/h8,10-11H,1-7,9H2 |
InChI-Schlüssel |
HNYHTJIDBAKGPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1CCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine](/img/structure/B13389419.png)





![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13389486.png)
![Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13389497.png)
![Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B13389505.png)

